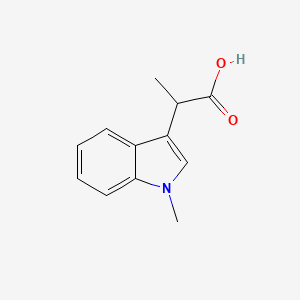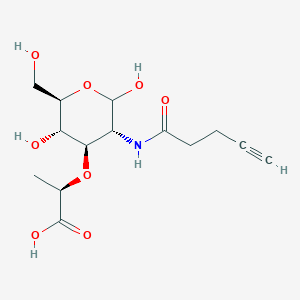
N-Acetylmuramic acid-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetylmuramic acid-alkyne (NAM-alkyne) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NAM-alkyne is a derivative of N-acetylmuramic acid, a key component of bacterial cell walls. This compound is widely used in bioconjugation reactions, which are essential for the study of biological systems.
Scientific Research Applications
Catalytic Nucleophilic Additions of Terminal Alkynes : The development of synthetic methods involving catalytic nucleophilic additions of terminal alkynes to various unsaturated electrophiles is a significant advancement. This process allows the formation of C-C bonds while introducing alkyne functionality. It is notable for its efficiency in water, defying classical reactivities and enhancing overall synthetic efficiencies (Li, 2010).
Synthesis of N-Acetylmuramic Acid : The synthesis of N-Acetylmuramic acid, through direct acetylation of muramic acid, opens up possibilities for future research into its importance in various biological contexts (Gigg & Warren, 1969).
N-Acetylmuramic Acid in Mollusca Gastropoda : A study conducted on the presence of N-acetylmuramic acid in glycoconjugates in various mollusc tissues suggests its potential replacement of sialic acid in acid glycoconjugates of gastropods (Bolognani Fantin & Ottaviani, 1990).
Proliferation of Bacteroides Forsythus : The requirement of exogenous N-acetylmuramic acid for the proliferation and maintenance of cell shape in Bacteroides forsythus highlights unknown pathways for peptidoglycan synthesis and bacterial dependence in their habitat (Wyss, 1989).
Synthesis of 1,6-Anhydro-N-acetylmuramic Acid : The efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine paves the way for exploring its role in bacterial cell wall recycling processes (Calvert, Mayer, & Titz, 2017).
Binding of Oligosaccharides Containing N-Acetylglucosamine and N-Acetylmuramic Acid to Lysozyme : Research into the specificity of binding subsites of lysozyme for saccharides containing N-acetyl-d-glucosamine and N-acetylmuramic acid contributes to our understanding of lysozyme action (Chipman, Grisaro, & Sharon, 1967).
Interaction with Cell Wall Polymers : Studies on the interaction of N-acetylmuramic acid L-alanine amidase with cell wall polymers in bacteria such as Bacillus subtilis provide insights into bacterial cell wall lytic enzymes (Herbold & Glaser, 1975).
Biosynthesis of Terminal Alkyne-Labeled Natural Products : The characterization of microbial biosynthetic machinery for terminal alkyne formation highlights the potential for tagging major classes of natural products (Zhu, Liu, & Zhang, 2015).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is crucial for making covalent connections between building blocks and has diverse applications in various fields of chemical science (Hein & Fokin, 2010).
properties
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFETWLAWCVSX-UWOBWZKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

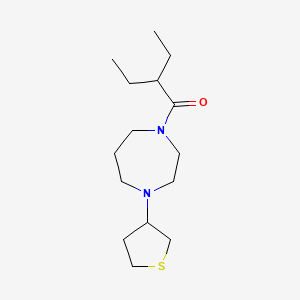
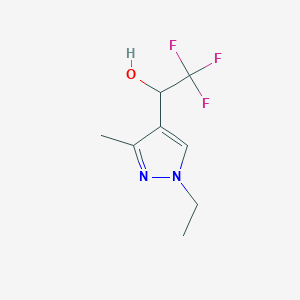
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
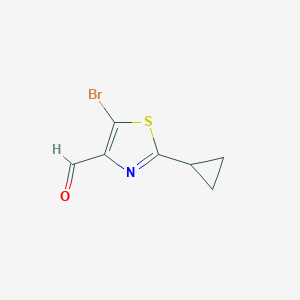
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
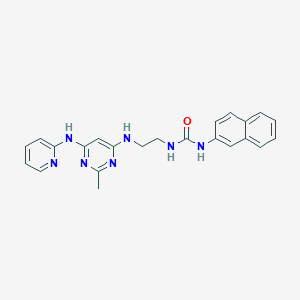
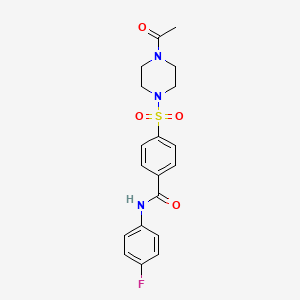

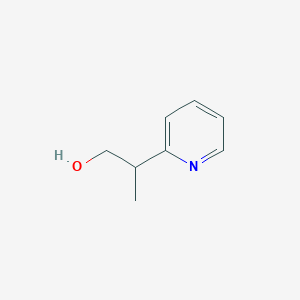
![4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2951112.png)
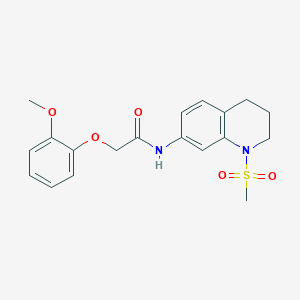
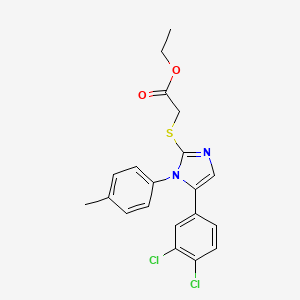
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
